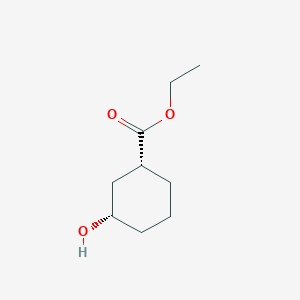![molecular formula C7H5N3O2 B2819660 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1895027-47-0](/img/structure/B2819660.png)
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
作用機序
Target of Action
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . The primary targets of this compound are kinases , particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that are aberrant in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
The compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the kinase domain of the FGFRs, thereby preventing them from performing their normal function .
Biochemical Pathways
The inhibition of FGFRs by this compound affects various biochemical pathways. FGFRs play a crucial role in cell proliferation, differentiation, and survival. Therefore, their inhibition can lead to the suppression of these processes, particularly in cancer cells where FGFRs are often overexpressed .
Pharmacokinetics
One of the derivatives of this compound has shown high selectivity and good metabolic characteristics, suggesting promising pharmacokinetic properties .
Result of Action
The primary result of the action of this compound is the inhibition of kinase activity, particularly FGFRs . This leads to the suppression of cell proliferation, differentiation, and survival, especially in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid can be achieved through various methods. One common approach involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide for the formation of tricyanopyrrolo[2,3-b]pyrazine and acidic conditions for hydrolysis. Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of tricyanopyrrolo[2,3-b]pyrazine yields this compound .
科学的研究の応用
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Industry: It is used in the development of new materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to 5H-Pyrrolo[2,3-b]pyrazine derivatives.
Pyrazine derivatives: These compounds are versatile scaffolds with a wide range of biological activities.
Uniqueness
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific kinase inhibitory activity, which distinguishes it from other pyrrolopyrazine derivatives that may have different biological activities .
特性
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXKOZTZRZXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895027-47-0 |
Source


|
| Record name | 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2819579.png)
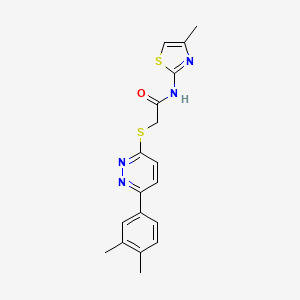
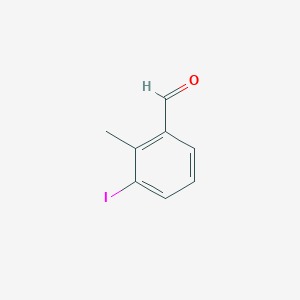
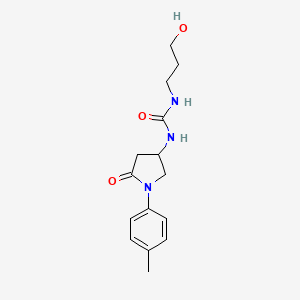
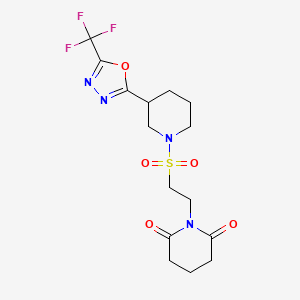
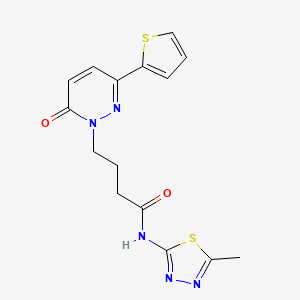
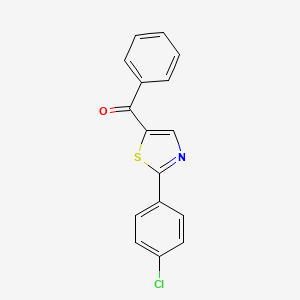
![(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819592.png)
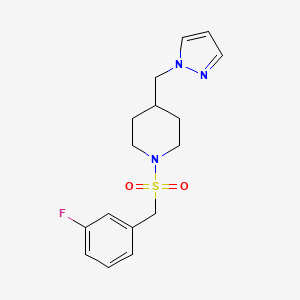
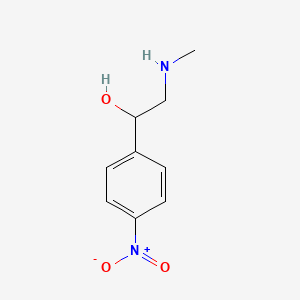
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)
![2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2819598.png)
![2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2819599.png)
